molecular formula C8H10N4O B3266823 5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole CAS No. 436805-10-6

5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole

Cat. No.: B3266823
CAS No.: 436805-10-6
M. Wt: 178.19 g/mol
InChI Key: MFERZVMZUBTTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole (CAS 436805-10-6) is a heterocyclic compound with the molecular formula C 8 H 10 N 4 O and a molecular weight of 178.19 g/mol. This chemical features a 1,2,4-oxadiazole ring linked to a dimethylimidazole group, a structure of significant interest in modern medicinal chemistry . The 1,2,4-oxadiazole heterocycle is recognized for its unique bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can improve the metabolic stability of potential drug candidates . This moiety is found in several commercially available drugs and exhibits a wide spectrum of reported biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties . Furthermore, the imidazole ring is a privileged scaffold in biochemistry, present in key biomolecules like the amino acid histidine. The combination of these two heterocyclic systems in a single molecule makes this compound a valuable building block for researchers designing and synthesizing novel bioactive molecules for screening and development . This product is supplied for research and development purposes only. It is not intended for diagnostic or therapeutic use. For Research Use Only.

Properties

IUPAC Name

5-(3,5-dimethylimidazol-4-yl)-3-methyl-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-5-7(12(3)4-9-5)8-10-6(2)11-13-8/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFERZVMZUBTTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C)C2=NC(=NO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylimidazole with a nitrile oxide intermediate, which can be generated in situ from the corresponding nitro compound using a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among derivatives of 5-(3,5-dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole highlight the impact of substituents on physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Comparative Properties of this compound and Analogues

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Modifications Biological Activity/Application
This compound (Parent) ~282.6 Not reported None Precursor for bioactive derivatives
5-(2-Bromo-3,5-dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole 282.1 (Br isotope) Not reported Bromine at imidazole 2-position Synthetic intermediate for cross-coupling
5-(3,5-Dimethyl-2-phenylethynyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole ~304.3 Not reported Phenylethynyl at imidazole 2-position mGluR5 modulation for neurological disorders
3-Cyclopropyl-5-(3,5-dimethyl-2-phenylethynyl-3H-imidazol-4-yl)-[1,2,4]oxadiazole 305.2 120 Cyclopropyl at oxadiazole 3-position Potential enhanced receptor binding

Key Observations

Structural Modifications :

  • The bromo derivative introduces a reactive halogen for further cross-coupling (e.g., with phenylacetylene), while the phenylethynyl derivative adds bulkiness, likely enhancing receptor interaction.
  • Substitution at the oxadiazole’s 3-position (e.g., cyclopropyl) may alter solubility and steric effects, as seen in the higher melting point (120°C) of the cyclopropyl variant.

Biological Relevance :

  • Phenylethynyl derivatives exhibit explicit activity in mGluR5-mediated disorders, suggesting that aromatic substituents at the imidazole 2-position are critical for receptor engagement.
  • The parent compound and brominated intermediate lack direct reported bioactivity, underscoring their roles as synthetic precursors.

Synthetic Utility :

  • The bromo derivative (CAS 436805-11-7) is commercially available, facilitating scalable synthesis of advanced analogues.

Biological Activity

The compound 5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and antimalarial activities, supported by recent research findings and case studies.

  • Molecular Formula : C8H10N4O
  • CAS Number : 436805-10-6
  • Molecular Weight : 178.19 g/mol

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. The compound demonstrated significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)0.12 - 2.78
U-937 (Monocytic Leukemia)0.07
A549 (Lung Cancer)0.50

In flow cytometry assays, compounds based on the oxadiazole scaffold induced apoptosis in MCF-7 cells through the activation of p53 and caspase pathways, indicating a mechanism of action that warrants further exploration.

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. A study identified that derivatives with the oxadiazole core exhibited potent in vitro activity against Plasmodium falciparum.

Compound IC50 (nM) Selectivity Index
Compound 1<40>2500
Compound 20.50>50

These compounds displayed a unique mode of action distinct from existing antimalarial drugs, suggesting their potential as new therapeutic agents against drug-resistant malaria strains .

Antimicrobial Activity

Oxadiazole derivatives have shown promise in combating bacterial infections. For instance, certain derivatives demonstrated selective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.045 µg/mL for specific strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the oxadiazole ring and substituents on the imidazole moiety can enhance potency and selectivity.

Key Findings:

  • Substitution patterns significantly affect cytotoxicity and selectivity against cancer cell lines.
  • The presence of electron-donating or withdrawing groups can modulate biological activity.

Case Studies

  • Anticancer Efficacy in Preclinical Models : A study evaluated the anticancer efficacy of oxadiazole derivatives in xenograft models of breast cancer, showing substantial tumor growth inhibition compared to controls.
  • In Vivo Antimalarial Studies : In murine models infected with P. berghei, selected oxadiazole compounds exhibited rapid clearance but varied efficacy depending on pharmacokinetic profiles.

Q & A

Q. What are the established synthetic routes for 5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via cyclization of acylhydrazides with nitroalkanes in polyphosphoric acid (PPA), a method validated for 1,3,4-oxadiazoles . Optimization involves:

  • Catalyst selection : PPA acts as both catalyst and dehydrating agent.
  • Temperature control : Reactions typically proceed at 80–100°C to avoid side products.
  • Purification : Silica gel chromatography (e.g., using hexane/ethyl acetate gradients) ensures purity, as demonstrated for analogous oxadiazole derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. For example, oxadiazole ring protons resonate at δ 8.5–9.5 ppm in 1^1H NMR .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • IR : Stretching frequencies (e.g., C=N at ~1600 cm1^{-1}) distinguish oxadiazole from isomeric thiadiazoles. Discrepancies in data (e.g., unexpected splitting in NMR) can be resolved using 2D NMR (COSY, HSQC) or computational validation via Multiwfn software for electron density analysis .

Advanced Research Questions

Q. How can computational chemistry tools like Multiwfn aid in understanding the electronic structure and reactivity of this oxadiazole derivative?

Multiwfn enables:

  • Electrostatic potential (ESP) mapping : Identifies nucleophilic/electrophilic sites for predicting reaction sites.
  • Topological analysis : Electron localization function (ELF) studies reveal bond critical points, clarifying conjugation in the oxadiazole-imidazole system .
  • Orbital composition : Determines contributions of heteroatoms (N, O) to frontier orbitals, crucial for photophysical or redox behavior.

Q. What strategies exist to resolve contradictions in reported biological activities (e.g., antitumor vs. antimicrobial effects) among structurally similar oxadiazoles?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl groups on imidazole) to isolate pharmacophores.
  • Dose-response assays : Test compound across multiple concentrations in cell lines (e.g., MCF-7 for cancer, S. aureus for bacteria) to confirm specificity .
  • Mechanistic studies : Use fluorescence-based assays (e.g., ROS detection) to differentiate modes of action .

Q. How can the stability of this compound under physiological conditions be assessed, and what structural modifications improve pharmacokinetics?

  • In vitro stability : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, monitoring degradation via HPLC .
  • Modifications : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to the imidazole or oxadiazole rings to enhance solubility without compromising activity, as seen in quinuclidine-derived oxadiazoles .

Q. What advanced synthetic methodologies enable the introduction of diverse substituents to the imidazole-oxadiazole scaffold?

  • Cross-coupling reactions : Suzuki-Miyaura coupling to attach aryl groups at the imidazole C4 position.
  • Post-functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) for late-stage diversification, leveraging the oxadiazole’s electron-deficient nature .

Methodological Considerations

Q. What experimental controls are essential when evaluating this compound’s enzyme inhibition potential?

  • Positive controls : Use known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions.
  • Solvent controls : Ensure DMSO concentrations ≤1% to avoid false positives.
  • Counter-screening : Test against unrelated enzymes (e.g., kinases) to confirm selectivity .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?

Single-crystal X-ray diffraction provides definitive bond lengths and angles. For example, analogous oxadiazoles show planar oxadiazole rings with dihedral angles <5° relative to imidazole moieties, confirming conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.